molecular formula C14H20O2 B13939337 2-Cyclohexenylmethyl 3-cyclohexenecarboxylate CAS No. 64011-52-5

2-Cyclohexenylmethyl 3-cyclohexenecarboxylate

Cat. No.: B13939337
CAS No.: 64011-52-5
M. Wt: 220.31 g/mol
InChI Key: BDSXYOGJNBDOJO-UHFFFAOYSA-N
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Description

2-Cyclohexenylmethyl 3-cyclohexenecarboxylate is an organic compound with the molecular formula C14H20O2. It is known for its unique structure, which includes two cyclohexene rings connected by an ester linkage. This compound is used in various chemical applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexenylmethyl 3-cyclohexenecarboxylate can be synthesized through the esterification of 3-cyclohexene-1-carboxylic acid with 3-cyclohexen-1-ylmethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexenylmethyl 3-cyclohexenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces esters or amides, depending on the nucleophile used.

Scientific Research Applications

2-Cyclohexenylmethyl 3-cyclohexenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, such as resins and coatings.

Mechanism of Action

The mechanism of action of 2-Cyclohexenylmethyl 3-cyclohexenecarboxylate involves its interaction with various molecular targets. The ester linkage can undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid. These products can then participate in further biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

2-Cyclohexenylmethyl 3-cyclohexenecarboxylate can be compared with other similar compounds, such as:

    3-Cyclohexenylmethyl 3-cyclohexenecarboxylate: Similar structure but different reactivity due to the position of the ester linkage.

    Cyclohexylmethyl 3-cyclohexenecarboxylate: Lacks the double bond in the cyclohexene ring, resulting in different chemical properties.

    Cyclohexenylmethyl benzoate: Contains a benzene ring instead of a cyclohexene ring, leading to different aromatic properties.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical applications.

Properties

CAS No.

64011-52-5

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

cyclohex-2-en-1-ylmethyl cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C14H20O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h2-3,5,7,12-13H,1,4,6,8-11H2

InChI Key

BDSXYOGJNBDOJO-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)COC(=O)C2CCC=CC2

Origin of Product

United States

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